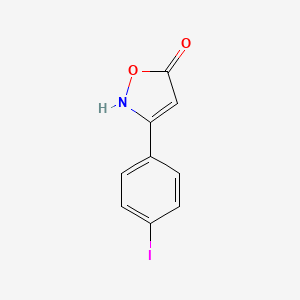![molecular formula C46H46N2P2 B11925836 (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline is a complex organic compound known for its unique structure and significant applications in various fields of scientific research. This compound is characterized by its two diphenylphosphino groups attached to a decahydroquinoxaline backbone, making it a valuable ligand in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Decahydroquinoxaline Backbone: This is achieved through a series of hydrogenation and cyclization reactions.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the phosphine groups or the quinoxaline backbone.
Substitution: The diphenylphosphino groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are frequently employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various phosphine derivatives and modified quinoxaline compounds, which can be further utilized in coordination chemistry and catalysis.
Aplicaciones Científicas De Investigación
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and catalysis of organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is employed in the development of advanced materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (2S,3s,4ar,8r,8ar)-Octahydro-2,3-Dimethoxy-2,3-Dimethyl-1,4-Dioxino[2,3-C]Pyridine-8-Methanol
Uniqueness
What sets (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline apart from similar compounds is its unique combination of a decahydroquinoxaline backbone with diphenylphosphino groups. This structure provides exceptional stability and reactivity, making it a versatile ligand in various catalytic processes.
Propiedades
Fórmula molecular |
C46H46N2P2 |
|---|---|
Peso molecular |
688.8 g/mol |
Nombre IUPAC |
[2-[(2S,3S,4aR,8aR)-3-(2-diphenylphosphanylphenyl)-1,4-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C46H46N2P2/c1-47-41-31-17-18-32-42(41)48(2)46(40-30-16-20-34-44(40)50(37-25-11-5-12-26-37)38-27-13-6-14-28-38)45(47)39-29-15-19-33-43(39)49(35-21-7-3-8-22-35)36-23-9-4-10-24-36/h3-16,19-30,33-34,41-42,45-46H,17-18,31-32H2,1-2H3/t41-,42-,45+,46+/m1/s1 |
Clave InChI |
GLAGDVXPTFPLAJ-KTKZDIBBSA-N |
SMILES isomérico |
CN1[C@@H]2CCCC[C@H]2N([C@H]([C@@H]1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
SMILES canónico |
CN1C2CCCCC2N(C(C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)





![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)






